REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:14])(=[O:13])[C:7]([CH2:9][C:10]([OH:12])=[O:11])=[CH2:8].Cl>O>[CH2:3]=[CH:2][C:1]([OH:5])=[O:4].[CH2:8]=[C:7]([C:6]([OH:14])=[O:13])[CH2:9][C:10]([OH:12])=[O:11] |f:4.5|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
5.0151 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
193 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a 500 ml three-necked round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
The necks are fitted with a thermometer
|
Type
|
CUSTOM
|
Details
|
a stopper, and a gas inlet/outlet adapter capable of bubbling gas through a liquid in the flask
|
Type
|
TEMPERATURE
|
Details
|
is maintained at this temperature for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
The viscous solution of copolymer is cooled to ambient temperature
|
Type
|
DISTILLATION
|
Details
|
against distilled water overnight (Spectrapor 3 tubing with molecular weight cut-off at 3500)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to remove any unreacted monomers
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(=O)O.C=C(CC(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 363.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |